![molecular formula C21H20N4O2S2 B2693723 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021078-32-9](/img/structure/B2693723.png)
5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Solar Cells
The compound can be used in the development of organic solar cells . The presence of furan spacer along with two terminal alkyl units significantly improved its absorption and solubility in the common organic solvents . The fabricated small molecule organic solar cells (SMOSCs) with this compound as photoactive materials presented relatively high power conversion efficiency .
Semiconductors for Plastic Electronics
The compound is a promising building block in the synthesis of semiconductors for plastic electronics . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Cannabinoid-1 (CB1) Receptor Antagonists
The compound can be used in the development of potent and selective cannabinoid-1 (CB1) receptor antagonists . The structures and molecular properties of these compounds were obtained through a structural study followed by theoretical analysis of the chemical descriptors and biological activity .
Photovoltaics
The compound can be used in the development of photovoltaics . The compound exhibited the reasonable HOMO and LUMO energy levels of 5.36 eV and 3.14 eV, respectively . The high open circuit voltage (VOC) is generally the difference between the HOMO level of the donor and the LUMO level of the acceptor .
Bulk-Heterojunction Organic Solar Cells
The compound can be used in the development of bulk-heterojunction organic solar cells . The compound was formulated and utilized for small molecule organic solar cells (SMOSCs) .
Organic Electronics
The compound can be used in the development of organic electronics . The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets, leading to a range of biological effects .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly influence its bioavailability and efficacy .
Result of Action
Similar compounds have been shown to induce various molecular and cellular effects .
properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-4-2-5-15(12-14)13-25-20(26)18-19(17(23-25)16-6-3-11-28-16)29-21(22-18)24-7-9-27-10-8-24/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFNMVLKDUBPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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